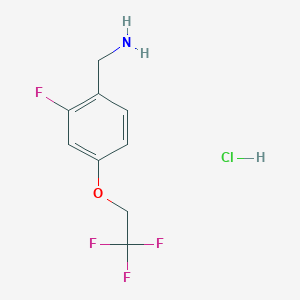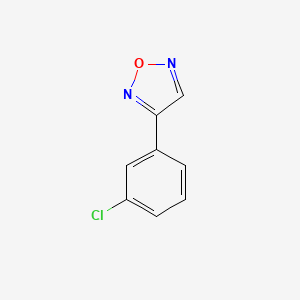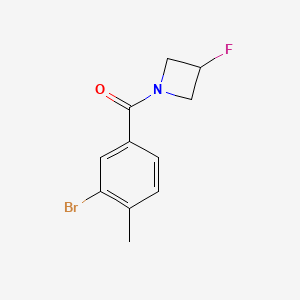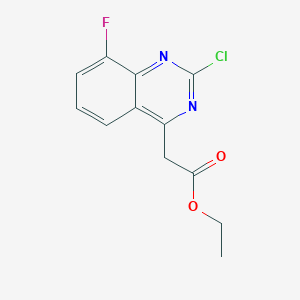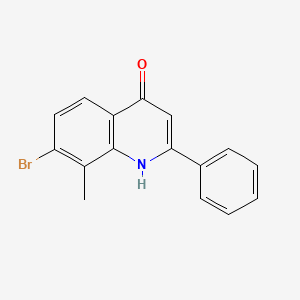
7-Bromo-8-methyl-2-phenylquinoline-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-8-methyl-2-phenylquinoline-4-ol is a chemical compound with the molecular formula C₁₆H₁₂BrNO and a molecular weight of 314.18 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to a quinoline backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol typically involves multi-step organic reactions. One common method includes the bromination of 8-methyl-2-phenylquinoline-4-ol. The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
7-Bromo-8-methyl-2-phenylquinoline-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
7-Bromo-8-methyl-2-phenylquinoline-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Studied for its potential pharmacological properties, although it is not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-8-methyl-2-phenylquinoline-4-ol is not fully understood, but it is believed to interact with various molecular targets within cells. The bromine atom and the quinoline backbone may play a role in binding to specific proteins or enzymes, thereby affecting their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
8-Methyl-2-phenylquinoline-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-8-methyl-2-phenylquinoline-4-ol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different properties.
7-Iodo-8-methyl-2-phenylquinoline-4-ol: Contains an iodine atom, which may affect its reactivity and interactions compared to the bromine-containing compound.
Uniqueness
7-Bromo-8-methyl-2-phenylquinoline-4-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain research applications.
特性
CAS番号 |
1189106-64-6 |
|---|---|
分子式 |
C16H12BrNO |
分子量 |
314.18 g/mol |
IUPAC名 |
7-bromo-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChIキー |
IZMFOPOCXUMIBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15340393.png)
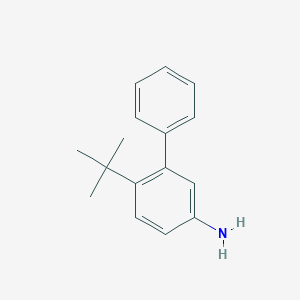
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
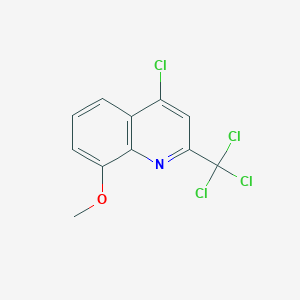

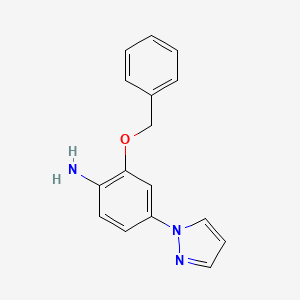
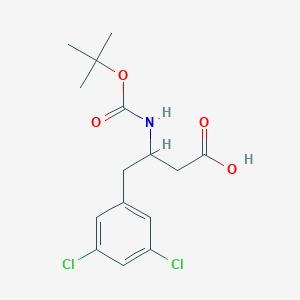
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
